molecular formula C5H9ClN2OS B1450302 4-(2-Aminoethyl)-2,3-dihydro-1,3-thiazol-2-one hydrochloride CAS No. 1796966-31-8

4-(2-Aminoethyl)-2,3-dihydro-1,3-thiazol-2-one hydrochloride

Cat. No. B1450302
CAS RN: 1796966-31-8
M. Wt: 180.66 g/mol
InChI Key: QLLDEOHYLSKSPD-UHFFFAOYSA-N
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Description

AEBSF is an irreversible serine protease inhibitor . It is considered a sulfonyl fluoride and a sulfonylating agent .


Molecular Structure Analysis

The molecular formula for AEBSF is C8H10FNO2S·HCl .


Chemical Reactions Analysis

AEBSF can inhibit acetylcholinesterase (AChE). It inhibits by acylation of the active site of the enzyme .


Physical And Chemical Properties Analysis

AEBSF is a white to almost white powder. It is soluble in water: 50 mg/mL (stable for up to six months if stored refrigerated at a pH of less than 7) .

Scientific Research Applications

Synthesis and Transformation of 1,3-Azoles

4-Phosphorylated derivatives of 1,3-azoles, including thiazoles, have been synthesized using various methods, and these compounds exhibit a broad spectrum of chemical and biological activities. The synthesis often involves metallic derivatives of imidazole and phosphorus halides, among other techniques. The chemical properties of these phosphorylated azoles include modification reactions of the phosphorus residue, other substituents, and the azole ring, along with reactions involving the disclosure of the azole ring. These processes enable the synthesis of important classes of organic compounds, such as phosphorylated peptidomimetics, which have applications in insecticidal, antihypertensive, and neurodegenerative activities among others (Abdurakhmanova et al., 2018).

Biological Potential of 1,3-Thiazolidin-4-ones

1,3-Thiazolidin-4-ones and their functionalized analogs like glitazones and rhodanines have been identified for their great pharmacological importance, found in various commercial pharmaceuticals. The synthesis and development of these compounds have been ongoing since the mid-19th century, demonstrating their significance in medicinal chemistry. These compounds have shown potential activities against different diseases, highlighting their promising future in the area of medicinal chemistry (Santos et al., 2018).

Chemical and Structural Properties of Thiazolidin-4-ones

Novel substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones have been synthesized, showcasing the versatility of thiazolidin-4-ones in chemical synthesis. These compounds provide insights into their conformation and potential applications in various fields, including medicinal chemistry and material science (Issac & Tierney, 1996).

Pharmacological Evaluation of Thiazole Derivatives

Benzofused thiazole derivatives have been developed as potential antioxidant and anti-inflammatory agents, demonstrating the therapeutic potential of thiazole-based compounds. These studies contribute to the ongoing search for novel therapeutic agents with improved efficacy and safety profiles (Raut et al., 2020).

Synthesis of Fused Heterocycles

4-(2-R-Aryl)-1,2,3-chalcogenadiazoles, including thiazoles, have been used in the synthesis of various heterocyclic compounds, highlighting the synthetic utility of these compounds in creating complex molecular architectures with potential applications in drug discovery and material science (Petrov & Androsov, 2013).

Mechanism of Action

Target of Action

The primary targets of 4-(2-Aminoethyl)-2,3-dihydro-1,3-thiazol-2-one hydrochloride are serine proteases, including chymotrypsin, kallikrein, plasmin, thrombin, and trypsin . These enzymes play crucial roles in various biological processes, including digestion, immune response, blood clotting, and cell signaling .

Mode of Action

This compound acts as an irreversible inhibitor of serine proteases . It covalently modifies the hydroxyl group of serine residues in the active site of these enzymes, leading to their inactivation . This modification adds an additional 183.0354 Da to each modified residue .

Biochemical Pathways

The inhibition of serine proteases by this compound affects multiple biochemical pathways. For instance, the inhibition of thrombin disrupts the blood clotting cascade, while the inhibition of trypsin and chymotrypsin affects protein digestion . Furthermore, the compound has been reported to inhibit β-secretase, thereby reducing the production of amyloid-beta (Aβ), a protein implicated in Alzheimer’s disease .

Pharmacokinetics

Its water solubility suggests that it may be well-absorbed in the gastrointestinal tract. Its stability at low pH values indicates that it may resist degradation in the stomach. The compound’s irreversible mode of action implies that its effects may persist even after it is metabolized and excreted.

Result of Action

The inhibition of serine proteases by this compound can have various molecular and cellular effects, depending on the specific proteases involved. For example, the inhibition of digestive enzymes like trypsin and chymotrypsin can affect protein digestion, while the inhibition of clotting factors like thrombin can impact blood coagulation . In addition, the compound’s ability to inhibit β-secretase can reduce the production of Aβ, potentially mitigating the pathogenesis of Alzheimer’s disease .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its stability and activity are optimal at low pH values , suggesting that it may be most effective in acidic environments such as the stomach. Furthermore, its water solubility implies that its action may be influenced by hydration status.

Safety and Hazards

AEBSF is considered hazardous. It causes severe skin burns and eye damage and may cause respiratory irritation . It should be stored in a well-ventilated place and kept tightly closed .

properties

IUPAC Name

4-(2-aminoethyl)-3H-1,3-thiazol-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2OS.ClH/c6-2-1-4-3-9-5(8)7-4;/h3H,1-2,6H2,(H,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLLDEOHYLSKSPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=O)S1)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(2-Aminoethyl)-2,3-dihydro-1,3-thiazol-2-one hydrochloride
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4-(2-Aminoethyl)-2,3-dihydro-1,3-thiazol-2-one hydrochloride
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4-(2-Aminoethyl)-2,3-dihydro-1,3-thiazol-2-one hydrochloride
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4-(2-Aminoethyl)-2,3-dihydro-1,3-thiazol-2-one hydrochloride
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4-(2-Aminoethyl)-2,3-dihydro-1,3-thiazol-2-one hydrochloride
Reactant of Route 6
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4-(2-Aminoethyl)-2,3-dihydro-1,3-thiazol-2-one hydrochloride

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